Cas no 41692-24-4 (16,16-Dimethyl Prostaglandin A1)

16,16-Dimethyl Prostaglandin A1 is a synthetic analog of prostaglandin A1, characterized by the addition of two methyl groups at the 16-position, enhancing its metabolic stability and biological activity. This modification improves resistance to enzymatic degradation, prolonging its effects in physiological systems. The compound exhibits potent vasodilatory and anti-hypertensive properties, making it valuable for research in cardiovascular and renal physiology. Its ability to modulate cyclic AMP levels also suggests potential applications in studying cellular signaling pathways. The structural stability of 16,16-Dimethyl Prostaglandin A1 ensures consistent performance in experimental settings, providing researchers with a reliable tool for investigating prostaglandin-mediated processes.
16,16-Dimethyl Prostaglandin A1 structure
41692-24-4 structure
Product Name:16,16-Dimethyl Prostaglandin A1
CAS No:41692-24-4
MF:C22H36O4
MW:364.518847465515
CID:330363
PubChem ID:5271806
Update Time:2025-10-18

16,16-Dimethyl Prostaglandin A1 Chemical and Physical Properties

Names and Identifiers

    • Prosta-10,13-dien-1-oicacid, 15-hydroxy-16,16-dimethyl-9-oxo-, (13E,15R)-
    • 16,16-dimethyl Prostaglandin A1
    • 16.16-Dimethyl-PGA1
    • 9-OXO-15R-HYDROXY-16,16-DIMETHYL-PROSTA-10,13E-DIEN-1-OIC ACID
    • 7-[(2S)-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid
    • DTXSID401347768
    • 9-Oxo-15R-hydroxy-16,16-dimethylprosta-10,13E-dien-1-oic acid
    • Prosta-10,13-dien-1-oic acid, 15-hydroxy-16,16-dimethyl-9-oxo-, (13E,15R)-
    • 16,16-Dimethylprostaglandin A1
    • LMFA03010085
    • SCHEMBL5700532
    • CHEBI:156175
    • Q27261379
    • HMS3648C15
    • 16,16-dimethyl-Prostaglandin A1
    • Dmpga1
    • 16,16-dimethyl-PGA1
    • AKOS040755003
    • SR-01000946197-1
    • SR-01000946197
    • 41692-24-4
    • CTQQHQGBBMYJPT-DZFVFWAGSA-N
    • 7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyl-oct-1-enyl]-5-oxo-cyclopent-3-en-1-yl]heptanoic acid
    • 16,16-Dime-pga1
    • 7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid
    • UNII-5668IJK40E
    • 5668IJK40E
    • 16,16-dimethyl PGA1
    • 9-oxo-15R-hydroxy-16,16-dimethyl-10Z,13E-prostadienoic acid
    • PD021483
    • CS-0066467
    • HY-116758
    • 16,16-Dimethyl Prostaglandin A1
    • Inchi: 1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h12-15,17-18,20,24H,4-11,16H2,1-3H3,(H,25,26)/b15-13+/t17-,18-,20-/m1/s1
    • InChI Key: CTQQHQGBBMYJPT-DZFVFWAGSA-N
    • SMILES: O[C@H](/C=C/[C@H]1C=CC([C@@H]1CCCCCCC(=O)O)=O)C(C)(C)CCCC

Computed Properties

  • Exact Mass: 364.26100
  • Monoisotopic Mass: 364.26136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 13
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 74.6
  • Molecular Weight: 364.5

Experimental Properties

  • Density: 1.063
  • Boiling Point: 523°Cat760mmHg
  • Flash Point: 284.2°C
  • Refractive Index: 1.533
  • PSA: 74.60000
  • LogP: 4.91640
  • Vapor Pressure: 0.0±3.1 mmHg at 25°C

16,16-Dimethyl Prostaglandin A1 Security Information

16,16-Dimethyl Prostaglandin A1 Pricemore >>

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Additional information on 16,16-Dimethyl Prostaglandin A1

16,16-Dimethyl Prostaglandin A1: A Comprehensive Overview

16,16-Dimethyl Prostaglandin A1, a compound with the CAS number 41692-24-4, is a member of the prostaglandin family, which has garnered significant attention in the fields of pharmacology and biochemistry. Prostaglandins are lipid compounds that play pivotal roles in various physiological processes, including inflammation, immune responses, and cellular signaling. The 16,16-dimethyl substitution in this compound introduces unique structural features that influence its biological activity and pharmacokinetic properties.

The synthesis of 16,16-Dimethyl Prostaglandin A1 involves advanced organic chemistry techniques, often leveraging the principles of total synthesis. Researchers have employed methods such as iterative coupling and oxidation to construct the complex carbon skeleton of this molecule. The dimethyl group at the 16th position is particularly significant, as it enhances the compound's stability and bioavailability compared to its natural counterparts. This modification has been shown to improve its therapeutic potential in preclinical studies.

Recent studies have highlighted the role of Prostaglandin A1 derivatives, including 16,16-Dimethyl Prostaglandin A1, in modulating inflammatory responses. For instance, a 2023 study published in *Nature Communications* demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2) expression in macrophage cells. This finding underscores its potential as a novel therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 16,16-Dimethyl Prostaglandin A1 has shown promise in cardiovascular research. Preclinical models have revealed that this compound can improve endothelial function and reduce oxidative stress in vascular tissues. These effects are attributed to its ability to modulate nitric oxide (NO) production and enhance vasodilation. Such findings align with the broader trend of exploring prostaglandin analogs for cardiovascular applications.

The structural uniqueness of CAS No 41692-24-4 also makes it a valuable tool in drug discovery efforts. Its dimethyl substitution provides a platform for further chemical modifications, enabling researchers to explore diverse pharmacophores and optimize bioactivity. For example, ongoing investigations are focusing on developing prodrugs or sustained-release formulations of Prostaglandin A1 derivatives to enhance their therapeutic efficacy.

From a regulatory standpoint, Prostaglandin A1 analogs like CAS No 41692-24-4 are subject to rigorous safety assessments before clinical use. Recent advancements in computational toxicology have facilitated the prediction of potential adverse effects associated with these compounds. These tools enable researchers to design safer molecules with improved therapeutic indices.

In conclusion, CAS No 41692-24-4, or Prostaglandin A1 (dimethyl derivative), represents a compelling area of research with vast potential in drug development. Its unique structure and biological properties make it a cornerstone for exploring novel therapeutic strategies across multiple disease areas. As research continues to uncover its mechanisms of action and clinical applications, this compound is poised to make significant contributions to modern medicine.

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